Dons

Overview

Description

Dons, also known as this compound, is a useful research compound. Its molecular formula is C20H14O7S2 and its molecular weight is 430.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The term "Dons" encompasses various compounds and species, particularly in the context of their biological activities. This article focuses on the biological activity of essential oils derived from plants associated with the designation "this compound," notably Chrysophyllum albidum G. Don and Helichrysum italicum (Roth) G. Don . These compounds have been studied for their potential applications in fields such as medicine, cosmetics, and food preservation.

1.1 Chrysophyllum albidum G. Don

The essential oils extracted from the leaves and fruits of Chrysophyllum albidum have been characterized using gas chromatography-mass spectrometry (GC-MS). The analysis revealed a complex mixture of volatile compounds, with a total of 35 and 34 identified in the leaf and fruit oils, respectively, accounting for over 97% of their composition .

1.2 Helichrysum italicum (Roth) G. Don

Similarly, Helichrysum italicum has been analyzed for its essential oil composition, which includes significant amounts of neryl acetate and α-pinene, among others. The oil content varies between different parts of the plant, with inflorescences showing a higher concentration than the herb .

2.1 Antioxidant Activity

Both Chrysophyllum albidum and Helichrysum italicum exhibit substantial antioxidant properties:

- Chrysophyllum albidum : The IC50 values for hydrogen peroxide scavenging and DPPH radical scavenging assays were determined to be 301.8 μg/mL for leaf oil and 669.2 μg/mL for fruit oil, indicating strong antioxidant potential .

- Helichrysum italicum : The antioxidant capacity was assessed using multiple assays including DPPH and ABTS methods, demonstrating effective free radical scavenging abilities .

| Compound | IC50 (μg/mL) | DPPH Scavenging | Other Antioxidant Assays |

|---|---|---|---|

| Chrysophyllum albidum Leaf | 301.8 | Yes | Yes |

| Chrysophyllum albidum Fruit | 669.2 | Yes | Yes |

| Helichrysum italicum | Varies | Yes | Yes |

2.2 Antimicrobial Activity

The essential oils from both species have shown promising antimicrobial properties:

- Chrysophyllum albidum : Exhibited significant antimicrobial effects against various pathogens, suggesting potential applications in food preservation and pharmaceuticals .

- Helichrysum italicum : Studies reported effective antibacterial activity against common bacterial strains, making it suitable for cosmetic and medicinal applications .

3.1 Application in Food Preservation

A study highlighted the use of Chrysophyllum albidum essential oil as a natural preservative in food products due to its antimicrobial properties, which can extend shelf life while maintaining safety .

3.2 Cosmetic Applications

Research on Helichrysum italicum has demonstrated its effectiveness in cosmetic formulations aimed at reducing oxidative stress on skin cells, thus enhancing skin health through its antioxidant properties .

4. Conclusion

The biological activities of compounds derived from plants designated as "this compound" reveal significant potential for various applications in health and industry. The antioxidant and antimicrobial properties of Chrysophyllum albidum G. Don and Helichrysum italicum (Roth) G. Don establish them as valuable resources in developing natural products for food preservation, cosmetics, and pharmaceuticals.

Properties

IUPAC Name |

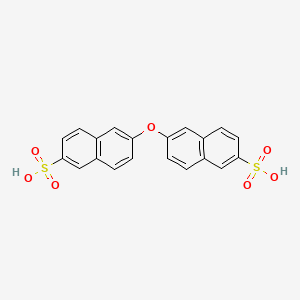

6-(6-sulfonaphthalen-2-yl)oxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O7S2/c21-28(22,23)19-7-3-13-9-17(5-1-15(13)11-19)27-18-6-2-16-12-20(29(24,25)26)8-4-14(16)10-18/h1-12H,(H,21,22,23)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLDHCIEAUJSBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1OC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185000 | |

| Record name | DONS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31034-03-4 | |

| Record name | DONS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031034034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DONS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DONS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E36PQ5WGN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.